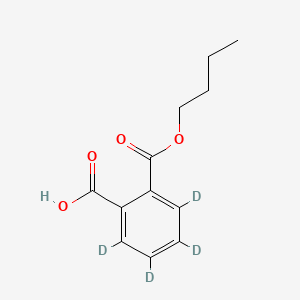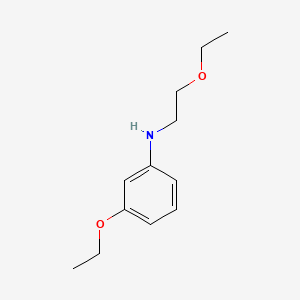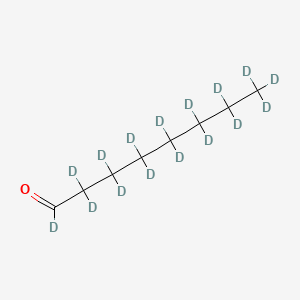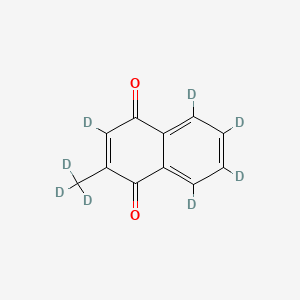![molecular formula C5H10O5 B588482 D-[UL-<sup>13</sup>C<sub>5</sub>]Ribose CAS No. 202114-47-4](/img/structure/B588482.png)
D-[UL-13C5]Ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[UL-13C5]Ribose is a stable isotope-labeled form of D-ribose, a naturally occurring pentose sugar. This compound is labeled with carbon-13 isotopes at all five carbon positions, making it useful in various scientific research applications. D-ribose is a crucial component of ribonucleic acid (RNA) and plays a significant role in cellular metabolism, particularly in the synthesis of adenosine triphosphate (ATP), which is essential for energy production in cells .
Applications De Recherche Scientifique
D-[UL-13C5]Ribose has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to investigate the pathways of carbohydrate metabolism.
Biology: Employed in studies of RNA synthesis and function, as well as in the investigation of cellular energy metabolism.
Medicine: Utilized in research on cardiovascular diseases, particularly in studies related to ATP production and myocardial energy metabolism.
Industry: Applied in the production of stable isotope-labeled compounds for use in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Mécanisme D'action
Target of Action
D-[UL-13C5]Ribose, a labeled form of D-Ribose, primarily targets the metabolic processes within cells . It is an essential component of ATP (adenosine triphosphate), which is the main energy source for cellular functions . D-Ribose also plays a role in protein glycation, a process that can induce inflammation in a RAGE (Receptor for Advanced Glycation End-products) dependent manner .
Mode of Action
D-[UL-13C5]Ribose interacts with its targets by providing the necessary sugar moiety for ATP synthesis . This interaction enhances energy production, particularly in conditions like chronic fatigue syndrome and cardiac energy metabolism disorders where energy production is compromised . In protein glycation, D-Ribose can induce NF-κB inflammation in a RAGE-dependent manner .
Biochemical Pathways
D-[UL-13C5]Ribose is involved in several biochemical pathways. It plays a crucial role in the pentose phosphate pathway, which is a metabolic pathway parallel to glycolysis and is essential for the generation of NADPH and ribose 5-phosphate . The latter is a key component of nucleotides and nucleic acids. D-Ribose also influences the glycolysis pathway and the tricarboxylic acid cycle (TCA cycle), thereby affecting the overall energy metabolism within cells .
Pharmacokinetics
D-Ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . The Cmax and AUC increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . When D-Ribose is administered with meals, the Cmax and AUC decrease, suggesting that food intake can influence its bioavailability . The amount of D-Ribose recovered from urine ranges from 4.15% to 7.20% of the administered dose .
Result of Action
The primary result of D-[UL-13C5]Ribose action is the enhancement of energy production within cells. By providing the sugar moiety for ATP, it helps maintain energy balance, particularly in conditions of high energy demand . Additionally, D-Ribose’s role in protein glycation can lead to the induction of NF-κB inflammation . This could have implications in various pathological conditions, including diabetes and Alzheimer’s disease .
Action Environment
The action of D-[UL-13C5]Ribose can be influenced by various environmental factors. For instance, the presence of food can significantly affect its absorption and bioavailability . Furthermore, the metabolic state of the cell, the presence of other metabolites, and the overall physiological state can also influence the action and efficacy of D-Ribose .
Analyse Biochimique
Biochemical Properties
D-[UL-13C5]Ribose participates in biochemical reactions as a component of RNA and DNA . It interacts with various enzymes, proteins, and other biomolecules. For instance, D-[UL-13C5]Ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis .
Cellular Effects
D-[UL-13C5]Ribose influences cell function by contributing to ATP production and nucleotide synthesis . It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, D-ribose is known to be highly active in the glycation of proteins, resulting in the rapid production of advanced glycation end products (AGEs) in vitro .
Molecular Mechanism
The molecular mechanism of D-[UL-13C5]Ribose involves its conversion to R-5-P by ribokinase, an ATP-dependent sugar kinase . This process allows D-[UL-13C5]Ribose to enter cellular metabolism.
Temporal Effects in Laboratory Settings
Over time, the effects of D-[UL-13C5]Ribose can change. For instance, D-ribose has been shown to induce mitochondrial dysfunction, mitophagy damage, and cognitive impairment in mice
Dosage Effects in Animal Models
The effects of D-[UL-13C5]Ribose can vary with different dosages in animal models. For example, high doses of D-ribose have been shown to induce Aβ-like deposition and Tau hyperphosphorylation in mice, leading to memory loss and anxiety-like behavior .
Metabolic Pathways
D-[UL-13C5]Ribose is involved in the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses . It interacts with enzymes such as ribokinase and can affect metabolic flux or metabolite levels .
Transport and Distribution
D-[UL-13C5]Ribose can be transported and distributed within cells and tissues. It is primarily derived from dietary sources rich in RNA and riboflavin, and can also be biosynthesized from glucose through the PPP .
Subcellular Localization
The subcellular localization of D-[UL-13C5]Ribose is largely within the cytoplasm, where it participates in the PPP
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-[UL-13C5]Ribose can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the fermentation of glucose using genetically modified microorganisms that incorporate carbon-13 isotopes into the ribose molecule. The fermentation process typically involves the use of transketolase-deficient mutants of Bacillus species, which enhance the production of D-ribose .
Industrial Production Methods
Industrial production of D-[UL-13C5]Ribose often relies on large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast to produce high yields of D-ribose. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
D-[UL-13C5]Ribose undergoes various chemical reactions, including:
Oxidation: D-ribose can be oxidized to form ribonic acid.
Reduction: Reduction of D-ribose can yield ribitol.
Substitution: D-ribose can participate in substitution reactions to form derivatives such as nucleosides and nucleotides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as phosphoric acid and various enzymes are used to facilitate substitution reactions
Major Products Formed
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Nucleosides and nucleotides
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-13C6: Another stable isotope-labeled sugar used in metabolic studies.
D-Galactose-13C6: Used in research on carbohydrate metabolism and glycosylation processes.
D-Xylulose-13C5: A labeled pentose sugar used in studies of the pentose phosphate pathway
Uniqueness
D-[UL-13C5]Ribose is unique due to its specific labeling with carbon-13 isotopes at all five carbon positions, making it particularly useful for detailed metabolic studies. Its role in ATP synthesis and energy metabolism also distinguishes it from other labeled sugars, as it directly impacts cellular energy production and homeostasis .
Propriétés
IUPAC Name |
(3R,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UWNVARNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/new.no-structure.jpg)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)






